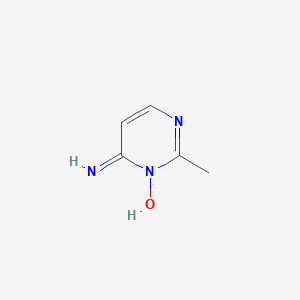

3-Hydroxy-2-methylpyrimidin-4-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141074-56-8 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-hydroxy-2-methylpyrimidin-4-imine |

InChI |

InChI=1S/C5H7N3O/c1-4-7-3-2-5(6)8(4)9/h2-3,6,9H,1H3 |

InChI Key |

XFKQGQFMAYTZCP-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=N)N1O |

Canonical SMILES |

CC1=NC=CC(=N)N1O |

Synonyms |

4-Pyrimidinamine, 2-methyl-, 3-oxide (9CI) |

Origin of Product |

United States |

Significance of Pyrimidine Imine Scaffolds in Advanced Chemical Research

The fusion of pyrimidine (B1678525) and imine functionalities within a single molecular scaffold gives rise to a class of compounds with significant potential in various domains of chemical research. The pyrimidine ring is a cornerstone of many biologically active molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which form the genetic blueprint of life. scialert.net This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in drug discovery, with numerous synthetic derivatives exhibiting a wide array of pharmacological activities. nih.gov The pyrimidine framework is also a versatile building block in the synthesis of more complex heterocyclic systems. wikipedia.org

Imines, characterized by a carbon-nitrogen double bond, are crucial intermediates in a multitude of organic transformations. organic-chemistry.org Their reactivity allows for the construction of diverse nitrogen-containing heterocycles, making them indispensable tools for synthetic chemists. The incorporation of an imine group onto a pyrimidine ring can be expected to modulate the electronic properties and reactivity of the heterocyclic system, opening up new avenues for chemical exploration and the development of novel compounds with tailored properties.

The combination of a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyrimidine ring in 3-Hydroxy-2-methylpyrimidin-4-imine further influences its chemical character. The hydroxyl group can participate in hydrogen bonding and may exist in tautomeric equilibrium with a keto form, a common feature in hydroxypyrimidines that significantly impacts their chemical and physical properties. acs.orgnih.govyoutube.comwuxibiology.com The methyl group, an electron-donating substituent, can affect the basicity and nucleophilicity of the pyrimidine ring.

Historical Context of Pyrimidine and Imine Chemistry Within Heterocyclic Systems

The study of pyrimidines has a rich history, dating back to the 19th century with the isolation of pyrimidine (B1678525) derivatives from biological sources. scialert.netwikipedia.org The fundamental structure of pyrimidine was established, and its importance as a core component of nucleic acids was recognized, fueling extensive research into its synthesis and chemical properties. scialert.net The development of synthetic methodologies, such as the Biginelli reaction, has made a wide variety of pyrimidine derivatives readily accessible for further investigation. nih.gov

The chemistry of imines, also known as Schiff bases, has an equally long and significant history. First reported in the 19th century, imines have since become a cornerstone of organic synthesis. Their formation through the condensation of primary amines with aldehydes or ketones is a fundamental reaction taught in introductory organic chemistry. The versatility of imines as electrophiles and their ability to be converted into a range of other functional groups have solidified their importance in the synthesis of complex molecules, including alkaloids and other heterocyclic compounds.

The convergence of these two fields—pyrimidine and imine chemistry—has led to the development of a diverse array of pyrimidine-imine derivatives. These compounds are explored for their potential applications in medicinal chemistry, coordination chemistry, and materials science, building upon the foundational knowledge established over more than a century of research in heterocyclic chemistry.

Structural Elucidation Challenges and Considerations for Novel Pyrimidine Imine Derivatives

Conventional Synthetic Approaches to Pyrimidine-Imine Frameworks

Traditional methods for constructing pyrimidine-imine derivatives rely on fundamental organic reactions, including condensation, cyclization, and multi-component pathways. These approaches are foundational to the synthesis of this class of heterocyclic compounds.

Condensation Reactions for Imine Formation from Carbonyls and Amines

The formation of an imine is a cornerstone of synthesizing pyrimidine-imine scaffolds. This transformation typically involves the reaction of a carbonyl compound with a primary amine, resulting in a C=N double bond. masterorganicchemistry.com This reaction is a reversible condensation process where a molecule of water is eliminated. masterorganicchemistry.comnih.gov The reaction is often catalyzed by acid to enhance the electrophilicity of the carbonyl carbon. nih.govwikipedia.org To drive the equilibrium towards the formation of the imine, water is typically removed from the reaction mixture using methods like azeotropic distillation or drying agents. nih.govwikipedia.org

The reactivity of the carbonyl compound plays a significant role; aldehydes are generally more reactive than ketones. masterorganicchemistry.com Aromatic aldehydes, for instance, react readily with amines at room temperature to form the corresponding imines. masterorganicchemistry.com The choice of amine is also crucial, with primary amines leading to the formation of imines, while secondary amines typically result in the formation of enamines if an α-carbonyl proton is available. wikipedia.org

In the context of pyrimidine synthesis, a pre-formed pyrimidine containing a carbonyl group can be condensed with an amine to install the imine functionality. Alternatively, an imine-containing fragment can be utilized in a subsequent cyclization reaction to build the pyrimidine ring.

Cyclization Strategies for Pyrimidine Ring Construction

The construction of the pyrimidine ring itself is a critical step and is often achieved through cyclization reactions. nih.gov A common and classical approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a molecule containing an N-C-N fragment, such as an amidine or guanidine. nih.govmdpi.comnih.gov This strategy is a powerful tool for creating a wide variety of substituted pyrimidines. mdpi.com

The reaction proceeds through a sequence of bond-forming events, typically initiated by a nucleophilic attack, followed by intramolecular cyclization and subsequent dehydration or elimination to form the aromatic pyrimidine ring. mdpi.com The versatility of this method allows for the incorporation of diverse substituents onto the pyrimidine core by selecting appropriately functionalized starting materials. For instance, using substituted amidines allows for the introduction of various groups at the 2-position of the pyrimidine ring. nih.gov

Multi-component Reaction Pathways to Pyrimidine-Imine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidine-imine derivatives in a single step from three or more starting materials. organic-chemistry.orgyoutube.com These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of pyrimidines. organic-chemistry.org For example, a three-component reaction involving ketones, aldehydes, and amidines can be employed to construct the pyrimidine core. organic-chemistry.org Another approach involves the annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org The specific outcome of these reactions can often be tuned by the choice of catalyst and reaction conditions. organic-chemistry.orgacsgcipr.org The imine functionality can either be pre-formed in one of the reactants or generated in situ during the reaction cascade.

| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome |

| Condensation | Carbonyl Compound, Primary Amine | Acid catalyst, water removal | Imine formation |

| Cyclization | 1,3-Dicarbonyl, Amidine/Guanidine | Basic or acidic conditions | Pyrimidine ring formation |

| Multi-component | Ketone, Aldehyde, Amidine | Various catalysts | Pyrimidine derivative |

Modern and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) and solid-phase synthesis are two prominent examples of modern techniques applied to the synthesis of pyrimidine-imine derivatives.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidine-Imine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. eurekaselect.comchemicaljournals.comresearchgate.net These advantages include dramatically reduced reaction times, higher product yields, and often increased product purity. eurekaselect.comresearchgate.net The rapid and uniform heating provided by microwave irradiation can lead to more efficient chemical transformations. chemicaljournals.com

MAOS has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyrimidines and their derivatives. nih.govthieme-connect.de For instance, the cyclization reactions for constructing the pyrimidine ring can be significantly accelerated under microwave irradiation. mdpi.com Solvent-free microwave-assisted reactions have also been reported, further enhancing the green credentials of this technique. chemicaljournals.com The synthesis of imines from aldehydes and amines can also be efficiently carried out using microwave heating, often in the absence of a solvent. organic-chemistry.org

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Often long (hours to days) nih.gov | Significantly shorter (minutes) eurekaselect.com |

| Energy Consumption | Higher | Lower chemicaljournals.com |

| Yields | Variable | Often higher eurekaselect.com |

| Purity | May require extensive purification | Often higher purity eurekaselect.com |

| Solvent Use | Often requires solvents | Can be performed solvent-free chemicaljournals.com |

Solid-Phase Synthesis Applications for Pyrimidine Ring Assembly

Solid-phase synthesis (SPS) is a technique where molecules are built up on an insoluble solid support, or resin. neulandlabs.combachem.com This methodology simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration, while the desired product remains attached to the solid support. bachem.com Originally developed for peptide synthesis, SPS has been adapted for the synthesis of a wide range of organic molecules, including heterocyclic compounds. nih.gov

The application of solid-phase synthesis to pyrimidine ring assembly allows for the systematic construction of pyrimidine libraries. nih.gov In this approach, a starting material is anchored to the resin, and subsequent reaction steps, including cyclization to form the pyrimidine ring, are carried out in a stepwise manner. neulandlabs.com After the desired pyrimidine derivative is assembled on the solid support, it is cleaved from the resin to yield the final product. neulandlabs.comsigmaaldrich.com This strategy is particularly useful for creating a diverse set of compounds for screening purposes. nih.gov While less is specifically documented for this compound, the general principles of solid-phase pyrimidine synthesis are applicable. researchgate.net

Green Chemistry Principles in Pyrimidine-Imine Synthesis

The synthesis of pyrimidine derivatives has traditionally involved methods that are often at odds with the principles of green chemistry, utilizing hazardous solvents and toxic reagents. rasayanjournal.co.in However, the field is increasingly shifting towards more sustainable and environmentally friendly approaches. These modern techniques not-only produce pyrimidines in higher yields but also offer significant environmental and economic benefits by reducing waste, shortening reaction times, and simplifying workup procedures. rasayanjournal.co.in

Key green chemistry strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes or even seconds, often with improved yields. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been successfully achieved under solvent-free microwave conditions using aqueous tetrabutyl ammonium (B1175870) bromide (TBAB), which circumvents the hazards associated with traditional solution-phase reactions. jocpr.com

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound provides an alternative energy source that can accelerate reactions and improve yields. nih.gov

Solvent-Free and Catalyst-Free Reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination. rasayanjournal.co.in Some syntheses of fused pyrimidine systems have been achieved under catalyst-free and microwave irradiation conditions, resulting in high yields and simple workups. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, which incorporates most or all of the starting materials. rasayanjournal.co.in This approach is inherently atom-economical and reduces the number of synthetic steps and purification stages. A green one-pot, four-component strategy has been developed for the synthesis of americanelements.comnih.govacs.orgtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives. researchgate.net

Use of Green Solvents and Catalysts: The use of water as a solvent and the application of reusable and non-toxic catalysts, such as nanocrystalline MgO, are central to green pyrimidine synthesis. researchgate.net Ionic liquids are also being explored as "green solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in

These green chemistry approaches represent a significant step forward in the sustainable production of pyrimidine-containing compounds, offering safer and more efficient alternatives to conventional methods. rasayanjournal.co.innih.gov

Biocatalytic Approaches for Heterocyclic Imines

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of heterocyclic amines, a key structural motif in many pharmaceuticals. acs.orgparadisiresearch.com Imine reductases (IREDs) are a particularly important class of enzymes that catalyze the asymmetric reduction of imines to chiral amines with high selectivity. acs.orgparadisiresearch.com

Recent advancements in this area include:

Expanded Enzyme Panels: The discovery of new IREDs through metagenomic screening has broadened the applicability of these biocatalysts. nih.gov

One-Pot Cascade Reactions: Combining multiple enzymes in a single reaction vessel allows for the synthesis of complex molecules from simple starting materials in a highly efficient manner. nih.govnih.gov For example, the combination of an ene-reductase (ERed) and an imine reductase (IRED) has been used to synthesize cyclic tertiary chiral amines. nih.gov

Cofactor Regeneration: Since IREDs are NADPH-dependent enzymes, a cofactor regeneration system, such as a supported glucose dehydrogenase, is often employed to improve the efficiency and sustainability of the process. acs.orgparadisiresearch.com

Immobilization: Immobilizing enzymes on solid supports, such as porous microparticles, enhances their stability and allows for their reuse, further increasing the sustainability of the biocatalytic process. paradisiresearch.com This has enabled the development of continuous-flow reactors for the production of heterocyclic amines with high conversion rates and space-time yields. paradisiresearch.com

These biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and the avoidance of protecting groups. nih.gov

Transition Metal-Mediated and Catalyzed Syntheses

Transition metal catalysis plays a pivotal role in the synthesis of pyrimidine derivatives, offering efficient and selective routes to these important heterocyclic compounds.

Niobium-Catalyzed Cycloaddition Reactions for Pyrimidine Derivatives

Niobium catalysts have proven effective in the [2+2+2] cycloaddition of nitriles and alkynes to form pyrimidine derivatives. americanelements.comfigshare.comfao.org A key strategy in this reaction involves the use of two different Lewis acids, niobium pentachloride (NbCl₅) and ferric chloride (FeCl₃). americanelements.comfigshare.comfao.org

Mechanism: FT-IR spectroscopy studies have shown that NbCl₅ acts as an efficient Lewis acid catalyst for the activation of the nitrile. americanelements.comfigshare.comfao.org FeCl₃, having a stronger Lewis acidity towards the pyrimidine product, helps to release the NbCl₅ from the product complex, allowing it to re-enter the catalytic cycle. americanelements.comfigshare.comfao.org This dual Lewis acid system is crucial for achieving the reaction with only a catalytic amount of NbCl₅. americanelements.comfigshare.comfao.org

While low-valent niobium catalysts have been developed for the synthesis of pyridine (B92270) derivatives from alkynes and nitriles, the reaction of alkynes with benzonitriles mediated by a stoichiometric amount of NbCl₅ has been reported to yield pyrimidines instead of pyridines. acs.org

Palladium-Catalyzed Asymmetric Hydrogenation of Hydroxypyrimidines

Palladium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. While specific examples for the direct asymmetric hydrogenation of hydroxypyrimidines are not prevalent in the provided search results, the asymmetric hydrogenation of functionalized ketones using palladium catalysts is a well-established and highly enantioselective process. nih.gov

General Principle: This method often involves the use of a chiral phosphine (B1218219) ligand in complex with a palladium catalyst to achieve high enantioselectivity. youtube.com The reaction can be performed under acidic conditions, leading to dynamic kinetic resolution for the synthesis of specific stereoisomers. rsc.org

Application to Precursors: This methodology could potentially be applied to the synthesis of chiral precursors which can then be converted to hydroxypyrimidines. The development of palladium-catalyzed asymmetric hydrophosphorylation of alkynes also provides a route to P-stereogenic phosphinates, which are valuable in asymmetric catalysis. rsc.orgnih.gov

Rhodium-Catalyzed Cycloaddition of α,β-Unsaturated Imines

Rhodium catalysts are highly effective in mediating the [4+2] cycloaddition of α,β-unsaturated imines with isocyanates to produce pyrimidinones (B12756618), which are structurally related to pyrimidine-imines. nih.govacs.orgnih.gov

High Enantioselectivity: The use of a phosphoramidite-rhodium complex as the catalyst allows for the synthesis of pyrimidinones in good yields and with high enantioselectivities. nih.govacs.orgnih.gov

Mechanism: The proposed mechanism involves the initial coordination of the α,β-unsaturated imine and isocyanate to the rhodium center, followed by oxidative cyclization to form a rhodacycle intermediate. acs.orgnih.gov This intermediate then undergoes reductive elimination to furnish the pyrimidinone product and regenerate the catalyst. acs.orgnih.gov

Substrate Scope: The reaction tolerates a range of substituents on both the imine and isocyanate, providing access to a variety of chiral pyrimidinone building blocks. acs.org

Additionally, rhodium catalysts have been used for the oxygenative [2+2] cycloaddition of terminal alkynes and imines to synthesize β-lactams, demonstrating the versatility of rhodium in catalyzing reactions involving imines. organic-chemistry.org Mechanistic studies on the rhodium-catalyzed dehydrogenative cycloaddition of cyano-yne-allene substrates have revealed the crucial role of the rhodium catalyst in facilitating hydrogen shifts and subsequent cyclization and dehydrogenation steps to form fused pyridine scaffolds. rsc.org

Derivatization Strategies of Existing Pyrimidine-Imine Cores

The functionalization of pre-existing pyrimidine cores is a key strategy for creating diverse libraries of compounds with a wide range of properties.

A powerful and programmable synthetic strategy has been developed for the assembly of π-systems onto a pyrimidine core. nih.gov This method involves the following steps:

Nucleophilic Addition: Aryllithium reagents are added to 2-methylthiopyrimidine. nih.gov

Oxidation: The resulting adduct is oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 4-aryl-2-methylthiopyrimidines. nih.gov

Iterative Reactions: The process can be repeated to produce 4,6-diaryl-2-methylthiopyrimidines. nih.gov

Further Arylation: The 2-methylthio group can be substituted by reacting the di-arylpyrimidine with an aryl magnesium bromide in the presence of a nickel catalyst, leading to the formation of 2,4,6-triarylpyrimidines. nih.gov

This iterative approach allows for the rapid construction of complex pyrimidine-core π-systems in a controlled manner. nih.gov

Another common derivatization strategy involves the reduction of an imine group on a pyrimidine-containing scaffold to the corresponding amine. For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives bearing imine groups have been successfully synthesized and subsequently reduced to their amine counterparts using sodium borohydride (B1222165). nih.gov This two-step process of imine formation followed by reduction provides a straightforward method for introducing amine functionality. nih.govtubitak.gov.tr

Functionalization of the Pyrimidine Ring

The introduction and modification of substituents on the pyrimidine ring are essential for creating a diverse range of derivatives. Key functionalization strategies include the introduction of hydroxyl and amino groups, which can serve as precursors to the target 3-hydroxy and 4-imine functionalities.

One common method for introducing a hydroxyl group at the 4-position of a pyrimidine ring is through the oxidation of dihydropyrimidinones (DHPMs). For instance, DHPMs can be oxidized to the corresponding 2-hydroxypyrimidine (B189755) products using reagents like potassium permanganate (B83412) (KMnO₄). uu.nl While this provides a route to a 4-hydroxy (or tautomeric 4-oxo) pyrimidine, achieving specific hydroxylation at the 3-position is more challenging and often requires a more tailored synthetic design, potentially starting with a precursor already containing the hydroxyl functionality or a protected version thereof. For example, the synthesis of 3-hydroxypyridine (B118123) derivatives has been achieved through hetero-Diels–Alder reactions, a strategy that could potentially be adapted for pyrimidines. nih.gov

The introduction of an amino group, a precursor to the imine, can be achieved through various methods. For instance, 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine. google.com Furthermore, the direct amination of pyrimidines at the C2-position has been demonstrated, offering another route to introduce nitrogen-containing functional groups.

A deconstruction-reconstruction strategy offers an alternative for pyrimidine diversification. This involves converting a pyrimidine into a more reactive pyrimidinium salt, which can then be cleaved and subsequently recyclized to form a variety of other nitrogen-containing heterocycles. mdpi.com This approach could potentially be employed to introduce or modify functionalities on a pre-existing pyrimidine scaffold.

The table below summarizes some general approaches to pyrimidine functionalization that could be adapted for the synthesis of this compound precursors.

| Starting Material | Reagent(s) | Product Type | Reference |

| Dihydropyrimidinone | KMnO₄ | 2-Hydroxypyrimidine | uu.nl |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Excess Amine | 2-Aminopyrimidine derivative | google.com |

| Pyrimidine | Aniline, Tf₂O | Pyrimidinium salt | mdpi.com |

| 1,3-Dicarbonyl compound, Aldehyde, Urea/Thiourea | Acid catalyst | Dihydropyrimidinone/thione | uu.nl |

This table presents generalized reactions for pyrimidine functionalization and may require significant adaptation for the specific synthesis of this compound.

Transformations Involving the Imine Functionality

The imine group (C=N) is a versatile functional group that can be introduced and transformed in various ways, providing access to a wide array of molecular scaffolds. The formation of the 4-imine functionality on the pyrimidine ring is a key step in the synthesis of the target compound.

A common method for imine formation is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). organic-chemistry.org In the context of synthesizing this compound, this would likely involve the reaction of the corresponding pyrimidin-4-one with a suitable amine, such as ammonia (B1221849) or a primary amine, under acid catalysis to facilitate the dehydration process. masterorganicchemistry.com

Once formed, the imine functionality can undergo a variety of transformations. One of the most common reactions is reduction to the corresponding amine. This can be achieved using various reducing agents, providing a route to saturated heterocyclic systems. nih.gov

Conversely, the imine linkage can be oxidized. For example, oxidation of imines with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of oxaziridines, which can then rearrange to nitrones.

The reactivity of the imine group also extends to cycloaddition reactions. Imines can act as dienophiles or azadienes, participating in [4+2] or other cycloaddition reactions to construct more complex polycyclic systems. nih.gov This reactivity opens up avenues for further diversification of the pyrimidine-imine scaffold.

The table below outlines some key transformations involving the imine functionality that are relevant to pyrimidine-imine scaffolds.

| Starting Material | Reagent(s) | Product Type | Reference |

| Pyrimidin-4-one | Primary Amine, Acid Catalyst | Pyrimidin-4-imine | masterorganicchemistry.com |

| Imine | Reducing Agent (e.g., NaBH₄) | Amine | nih.gov |

| Imine | mCPBA | Oxaziridine/Nitrone | |

| Imine (as azadiene) | Dienophile | Cycloaddition Product | nih.gov |

This table illustrates general transformations of the imine group. The specific conditions and outcomes for this compound would need to be determined experimentally.

Amine-Imine Tautomerism in Pyrimidine Systems

Amine-imine tautomerism is a form of prototropic tautomerism where a proton migrates between a nitrogen atom and a carbon atom. In pyrimidine systems, this equilibrium involves the interconversion between an amino form (containing an exocyclic amino group) and an imino form (containing an exocyclic imino group). nih.govthieme.de The position of this equilibrium is influenced by the electronic properties of substituents on the pyrimidine ring, the solvent, and temperature. ias.ac.innih.gov

For this compound, the amine-imine tautomerism would involve the equilibrium between the 4-imino form and the corresponding 4-amino tautomer, 4-amino-3-hydroxy-2-methyl-pyrimidine. The imine form is generally favored in many pyrimidine derivatives, but the presence of other functional groups can shift this preference. thieme.depbworks.com The stability of these tautomers is a key factor in their potential biological activity and interactions with other molecules. ias.ac.in

The interconversion between imine and enamine tautomers, a related process, is known to be catalyzed by both acids and bases. rsc.orgnih.gov This suggests that the pH of the environment can significantly impact the tautomeric distribution of this compound.

Hydroxy-Keto Tautomerism and its Influence on Pyrimidine-Imine Structure

In addition to amine-imine tautomerism, the presence of a hydroxyl group at the 3-position introduces the possibility of hydroxy-keto tautomerism. This involves the migration of a proton from the hydroxyl group to a ring nitrogen atom, resulting in a keto tautomer. For this compound, this would lead to the formation of 2-methyl-4-imino-3(4H)-pyrimidinone.

The relative stability of the hydroxy and keto forms is highly dependent on the substitution pattern and the surrounding environment. nih.govsigmaaldrich.com In many hydroxypyrimidines, the keto form is found to be more stable, particularly in the solid state. researchgate.net The introduction of a nitrogen atom into the pyridine ring to form a pyrimidine ring has been shown to shift the equilibrium towards the keto form. researchgate.net This preference is influenced by factors such as aromaticity and electronic delocalization. researchgate.net The co-existence of both keto and enol (hydroxy) tautomers has been observed in the crystal structures of some related compounds. nih.gov

The interplay between amine-imine and hydroxy-keto tautomerism results in a complex set of possible isomers for this compound. The predominance of a particular tautomer will be a consequence of the combined electronic effects of the methyl, hydroxyl, and imino groups.

Solvent Effects on Tautomeric Preferences

The solvent environment plays a critical role in determining the position of tautomeric equilibria. researchgate.netjlu.edu.cn Polar solvents tend to favor the more polar tautomer. academie-sciences.frmdpi.com For instance, in studies of related heterocyclic systems, an increase in solvent polarity has been shown to stabilize the enamine form over the imine form. academie-sciences.fr Similarly, for hydroxy-keto tautomerism, polar solvents can shift the equilibrium. nih.gov

The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly influence tautomeric preferences. researchgate.net Protic solvents, capable of donating hydrogen bonds, can stabilize certain tautomers by interacting with heteroatoms. For example, in some Schiff bases, protic solvents increase the percentage of the keto tautomer through hydrogen bonding. researchgate.net The dielectric constant of the solvent is another important factor; solvents with high dielectric constants can favor the more polar tautomeric form due to strong polarization effects. jlu.edu.cn

Therefore, the tautomeric distribution of this compound is expected to be highly sensitive to the solvent used. In aqueous, biologically relevant environments, the tautomeric equilibrium could be significantly different from that in non-polar organic solvents. mdpi.com

Intramolecular Hydrogen Bonding and its Role in Tautomerism

Intramolecular hydrogen bonding can be a significant factor in stabilizing specific tautomeric forms. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the 3-hydroxyl group and the nitrogen of the 4-imino group (O-H···N) or between the hydrogen of the 4-imino group and the oxygen of the 3-hydroxyl group (N-H···O).

The presence and strength of an intramolecular hydrogen bond in this compound would depend on the geometry of the molecule and the relative acidity and basicity of the donor and acceptor groups. Computational studies can provide valuable insights into the likelihood and energetics of such interactions.

Experimental Methodologies for Tautomerism Investigation

Several experimental techniques are employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomerism in solution. researchgate.net By analyzing chemical shifts, coupling constants, and signal intensities, it is possible to identify and quantify the different tautomers present at equilibrium. ias.ac.inresearchgate.net Temperature-dependent NMR studies can provide thermodynamic parameters for the tautomeric interconversion. researchgate.net Both ¹H and ¹³C NMR are commonly used, and ¹⁵N NMR can be particularly informative for studying amine-imine tautomerism. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect the formation of different tautomers, as they often exhibit distinct absorption spectra. nih.govchemrxiv.org Titration experiments monitored by UV-Vis spectroscopy can help in determining the pKa values associated with the tautomeric interconversion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in different tautomers. For example, the presence of a C=O stretch can confirm the existence of a keto tautomer, while N-H and O-H stretching frequencies can help distinguish between amine/imine and hydroxy/keto forms. nih.gov Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been used to detect and even enrich specific tautomers of pyrimidine-based drugs. nih.gov

X-ray Crystallography: This technique provides definitive information about the tautomeric form present in the solid state. ias.ac.in By determining the precise positions of atoms in a crystal, it can unambiguously identify whether the molecule exists in the amino or imino, and hydroxy or keto form. acs.org

Mass Spectrometry: While not a primary tool for studying tautomerism, mass spectrometry can provide the molecular weight of the compound and, in some cases, fragmentation patterns that may offer clues about the predominant tautomeric form. nih.gov

Theoretical Predictions and Computational Models for Tautomeric Forms

Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibria. bohrium.com

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules. nih.govbohrium.com By optimizing the geometries of different tautomers and calculating their energies, it is possible to predict which tautomer is more stable in the gas phase. nih.govbohrium.com

Ab initio methods: These are another class of quantum chemistry calculations that can be used to study tautomerism. acs.org They are generally more computationally expensive than DFT but can provide highly accurate results.

Solvation Models: To account for the effect of the solvent, computational models such as the Polarizable Continuum Model (PCM) can be combined with DFT or ab initio calculations. jlu.edu.cnmdpi.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the prediction of tautomeric preferences in different solvents. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study electronic delocalization and intramolecular interactions, such as hydrogen bonding, which can help explain the relative stabilities of different tautomers. academie-sciences.fr

These theoretical approaches are invaluable for complementing experimental data and providing a deeper understanding of the tautomeric behavior of molecules like this compound at a molecular level. bohrium.comresearchgate.net

Advanced Spectroscopic and Characterization Techniques for 3 Hydroxy 2 Methylpyrimidin 4 Imine Structures

Elucidation of Molecular Structure using Advanced Methods

The structural elucidation of 3-Hydroxy-2-methylpyrimidin-4-imine, a molecule featuring a pyrimidine (B1678525) core with hydroxyl, methyl, and imine functional groups, necessitates a combination of advanced analytical methods. Each technique provides a unique piece of the structural puzzle. Vibrational spectroscopy, for instance, offers insights into the specific functional groups present. Nuclear magnetic resonance spectroscopy then maps out the precise connectivity and chemical environment of the constituent atoms. Mass spectrometry provides the molecular weight and information about the compound's fragmentation patterns under ionization, confirming the elemental composition and structural motifs. Finally, for solid-state analysis, X-ray crystallography can deliver a definitive three-dimensional model of the molecule's arrangement in a crystal lattice. The synergistic use of these methods allows for a complete and confident assignment of the structure of this compound.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The imine (C=N) and amino (-NH) tautomeric forms would show N-H stretching vibrations in the 3300-3500 cm⁻¹ range. The C=N stretching vibration of the imine group typically appears in the 1640-1690 cm⁻¹ region. researchgate.net The pyrimidine ring itself will have characteristic C=C and C-N stretching vibrations between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below this value, typically in the 2850-2960 cm⁻¹ range. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch (broad) | Hydroxyl |

| 3300-3500 | N-H Stretch | Imine/Amine |

| > 3000 | C-H Stretch | Aromatic (Pyrimidine ring) |

| < 3000 | C-H Stretch | Aliphatic (Methyl group) |

| 1640-1690 | C=N Stretch | Imine |

| 1400-1600 | C=C and C-N Stretch | Pyrimidine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the number of chemically non-equivalent nuclei, their chemical environment, and their connectivity. Both ¹H and ¹³C NMR spectroscopy would be crucial for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the hydroxyl group, the imine/amine proton, and the aromatic proton on the pyrimidine ring. The methyl protons would likely appear as a singlet in the upfield region, around 2.0-2.5 ppm. The aromatic proton on the pyrimidine ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of the -OH and -NH protons are highly dependent on the solvent and concentration and can appear over a wide range, often as broad singlets.

The ¹³C NMR spectrum would provide complementary information. The carbon of the methyl group would have a signal in the aliphatic region (10-30 ppm). The carbons of the pyrimidine ring would show signals in the aromatic region (110-170 ppm). The carbon atom of the C=N imine bond would also be expected in the downfield region, potentially between 150 and 170 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.0 - 2.5 | Singlet | -CH₃ |

| ¹H | 7.0 - 8.5 | Singlet | Pyrimidine-H |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹H | Variable (broad) | Singlet | =NH |

| ¹³C | 10 - 30 | Quartet | -CH₃ |

| ¹³C | 110 - 170 | Various | Pyrimidine ring carbons |

| ¹³C | 150 - 170 | Singlet | C=N |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would likely involve the loss of small, stable molecules or radicals. For instance, the loss of the methyl group (•CH₃), a hydroxyl radical (•OH), or hydrogen cyanide (HCN) from the pyrimidine ring are plausible fragmentation pathways. The specific fragmentation pattern would be instrumental in confirming the proposed structure. For example, the observation of a fragment corresponding to the loss of 15 mass units would suggest the cleavage of the methyl group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ |

| [M-17]⁺ | Loss of •OH |

| [M-27]⁺ | Loss of HCN |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure in the solid state. It would reveal the planarity of the pyrimidine ring and the conformation of the hydroxyl and imine substituents. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and imine groups, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential for forming different polymorphs.

Computational Chemistry and Mechanistic Studies on 3 Hydroxy 2 Methylpyrimidin 4 Imine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. nih.gov By solving the Schrödinger equation for a given atomic arrangement, these methods can predict a wide range of characteristics, including molecular geometry, electronic distribution, and spectroscopic properties. For molecules like 3-Hydroxy-2-methylpyrimidin-4-imine, these calculations are invaluable for elucidating its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the properties of chemical compounds and reactions. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules.

DFT methods are employed to investigate structural parameters, assign vibrational bands in IR spectra, and predict NMR chemical shifts. researchgate.net In studies of similar Schiff base compounds, such as those derived from pyridoxal, DFT calculations have been crucial for determining the most stable tautomeric forms. researchgate.net For instance, research on an analogue showed that the enol form is the most stable tautomer. researchgate.net These calculations typically involve optimizing the molecular geometry and then performing frequency calculations at the same level of theory, such as B3LYP with a 6-311G(d,p) basis set, to confirm that the structure is a true minimum on the potential energy surface. dntb.gov.ua

Key applications and findings from DFT studies on related pyrimidine (B1678525) and Schiff base systems include:

Geometry Optimization: Determining bond lengths, bond angles, and dihedral angles of the most stable conformation.

Tautomerism Analysis: Calculating the relative energies of different tautomers (e.g., enol-imine vs. keto-enamine forms) to identify the predominant species.

Spectroscopic Analysis: Simulating IR and NMR spectra to aid in the interpretation of experimental data. researchgate.netjcgtm.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Below is an interactive table summarizing typical parameters investigated in DFT studies of molecules structurally related to this compound.

| Parameter Studied | Computational Method | Basis Set | Information Gained |

| Molecular Geometry | DFT (e.g., B3LYP) | 6-311G(d,p) | Bond lengths, bond angles, stable conformations. dntb.gov.ua |

| Tautomeric Stability | DFT | Various | Relative energies of tautomers, identification of the most stable form. researchgate.net |

| Vibrational Frequencies | DFT | Various | Assignment of IR spectral bands. researchgate.net |

| NMR Chemical Shifts | GIAO-DFT | Various | Prediction of 1H and 13C NMR spectra. jcgtm.org |

| Electronic Properties | TD-DFT | Various | HOMO-LUMO energy gap, electronic transitions, UV-Vis spectra simulation. nih.gov |

| Charge Distribution | NBO, Mulliken, Hirshfeld | Various | Atomic charges, orbital interactions, electrostatic potential. dntb.gov.ua |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, serve as benchmarks for calibrating less expensive methods like DFT.

In the context of electronic structure, ab initio calculations are used to:

Accurately determine relative energies between different isomers or conformers. nih.gov

Investigate excited electronic states with high precision, which is crucial for understanding photochemical behavior.

Calculate fundamental properties like ionization potentials and electron affinities. nih.gov

For a molecule like this compound, ab initio calculations could provide a definitive analysis of its electronic structure, confirming the results obtained from DFT and providing a deeper understanding of electron correlation effects.

Reaction Mechanism Elucidation via Computational Models

Computational modeling is a powerful tool for mapping out the intricate steps of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can determine the thermodynamic and kinetic feasibility of proposed mechanistic pathways. nih.gov

The pyrimidine ring is a core structure in many biologically important molecules, including thiamine (B1217682) (Vitamin B1). google.com Computational studies can shed light on the mechanisms of reactions that form or modify this ring system. For example, the synthesis of 4-aminopyrimidines, which are structurally related to our target compound, can be achieved through the transformation of N-substituted N-(3-amino-2-cyanoallyl)amines. google.com Computational models can be used to explore the reaction pathway of such cyclizations, identifying key intermediates and transition states involved in the formation of the pyrimidine ring.

The formation of an imine (also known as a Schiff base) from a primary amine and a carbonyl compound is a fundamental reaction in organic chemistry. lumenlearning.commasterorganicchemistry.com The reaction is acid-catalyzed and proceeds through a series of reversible steps. lumenlearning.com

The generally accepted mechanism for imine formation involves:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine or hemiaminal. lumenlearning.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). lumenlearning.com

Elimination of Water: A molecule of water is eliminated, leading to the formation of a protonated imine (an iminium ion).

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product. lumenlearning.com

The pH of the reaction medium is critical; the rate is typically maximal around a pH of 5. lumenlearning.commasterorganicchemistry.com

The reduction of the C=N double bond in an imine yields an amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.org Computational studies can model the hydride transfer from the reducing agent to the imine carbon, elucidating the transition state and stereoselectivity of the reduction process.

Enzymes often exhibit remarkable stereospecificity, catalyzing reactions to produce a single stereoisomer. Computational models are instrumental in understanding the origin of this selectivity. Dihydropyrimidinase (DHPase), for instance, is an enzyme involved in the pyrimidine catabolic pathway that catalyzes the reversible ring-opening of dihydropyrimidines. scispace.com

A computational study on DHPase using a quantum mechanical cluster approach based on DFT revealed the reaction mechanism and the origin of its stereospecificity. scispace.com The study showed that key amino acid residues in the enzyme's active site, specifically those in the "stereo-gate-loop," are crucial for stabilizing the transition state for one stereoisomer over the other. scispace.com For example, a conserved tyrosine residue was confirmed to play a significant role in stabilizing the transition state, and its mutation to phenylalanine was computationally shown to increase the reaction's activation barrier. scispace.com Such studies provide a detailed understanding of how the enzyme environment dictates the stereochemical outcome of a reaction involving a pyrimidine ring, insights that are applicable to understanding the potential enzymatic processing of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their structural flexibility and conformational preferences over time. For this compound, MD simulations are crucial for understanding its behavior in a biological environment, such as in aqueous solution or near a protein binding site.

The analysis of the conformational preferences of substituted pyrimidines has shown that even small changes in substitution can lead to significant alterations in the preferred three-dimensional structure. acs.org This highlights the importance of detailed conformational analysis for understanding the structure-activity relationship of this compound.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C4-N=C) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (syn-planar) | 1.2 | 15 |

| B | 180° (anti-planar) | 0.0 | 75 |

| C | 90° (orthogonal) | 3.5 | 10 |

Note: This table is illustrative and based on typical findings for related heterocyclic imines. Specific values for this compound would require dedicated quantum mechanical calculations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and in understanding the key interactions that stabilize the ligand-protein complex.

Docking studies on various pyrimidine derivatives have demonstrated their potential to inhibit a range of protein targets, including kinases, proteases, and metabolic enzymes. nih.govnih.gov For instance, pyrimidine-based compounds have been successfully docked into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) and the active site of the main protease of SARS-CoV-2. nih.govnih.gov

In a hypothetical docking study of this compound against a kinase target, the pyrimidine core would likely form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 3-hydroxy group and the 4-imine group could act as both hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the binding pocket. The 2-methyl group might engage in hydrophobic interactions, further contributing to the binding affinity.

The prediction of ligand-target interactions goes beyond simple docking scores and involves a detailed analysis of the binding pose. This includes identifying key hydrogen bonds, salt bridges, hydrophobic interactions, and potential π-π stacking interactions. Such analyses are crucial for the rational design of more potent and selective analogs of this compound.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Hinge Region Backbone NH | Hydrogen Bond (with N1 of pyrimidine) | 2.8 |

| Hinge Region Backbone C=O | Hydrogen Bond (with 4-imine NH) | 3.0 |

| Aspartic Acid (DFG motif) | Hydrogen Bond (with 3-hydroxyl OH) | 2.7 |

| Lysine (Catalytic) | Salt Bridge (with protonated 4-imine) | 3.5 |

| Leucine (Gatekeeper) | Hydrophobic Interaction (with 2-methyl) | 3.9 |

Note: This table represents a plausible interaction pattern based on known kinase-inhibitor complexes. The specific residues and distances would vary depending on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools for predicting the activity of novel compounds, understanding the structural requirements for activity, and guiding the synthesis of more potent analogs.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

QSAR studies on pyrimidine derivatives have successfully identified key structural features that influence their activity as anticancer, antileishmanial, and enzyme inhibitory agents. nih.govresearchgate.net For example, studies on pyrimidine-based inhibitors have shown that descriptors related to molecular shape, hydrophobicity, and the distribution of electrostatic potential are often critical for activity. researchgate.net

A hypothetical QSAR model for a series of this compound analogs might reveal that:

The presence of a hydrogen bond donor at the 3-position is crucial for activity.

The size and lipophilicity of substituents on the pyrimidine ring influence potency.

Table 3: Example of Descriptors Used in a QSAR Study of Pyrimidine Analogs

| Descriptor Type | Example Descriptor | Importance in Model |

| Electronic | Dipole Moment | High |

| Steric | Molecular Volume | Medium |

| Hydrophobic | LogP | High |

| Topological | Wiener Index | Low |

Note: The importance of descriptors is highly dependent on the specific biological activity and the set of compounds being studied.

By integrating the insights gained from MD simulations, molecular docking, and QSAR modeling, a comprehensive understanding of the chemical and biological properties of this compound can be achieved. These computational approaches not only provide a mechanistic rationale for its potential therapeutic effects but also pave the way for the rational design of next-generation drug candidates.

Supramolecular Chemistry and Non Covalent Interactions of Pyrimidine Imine Derivatives

Design Principles for Supramolecular Assemblies of Pyrimidine (B1678525) Scaffolds

The design of supramolecular assemblies based on pyrimidine scaffolds is guided by the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. researchgate.net The pyrimidine ring, a heterocyclic aromatic compound, serves as a versatile building block due to its inherent electronic properties and the potential for introducing various functional groups. nih.gov These functional groups can be strategically placed to direct the formation of specific, well-defined supramolecular structures.

Key design principles include:

Directionality and Strength of Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents like hydroxyl and amino groups can act as hydrogen bond donors. The strategic placement of these groups allows for the programming of specific hydrogen bonding patterns, leading to predictable assemblies. nih.gov

π-π Stacking Interactions: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which are significant in the vertical self-assembly of these molecules. nih.govresearchgate.net The extent of this stacking can be modulated by the electronic nature of the substituents on the ring.

Hierarchical Assembly: The formation of complex supramolecular structures often occurs in a stepwise manner, where smaller, well-defined aggregates further assemble into larger, more ordered architectures. nih.gov This hierarchical process is crucial for creating functional materials.

Hydrogen Bonding Networks in Pyrimidine-Imine Structures

Hydrogen bonds are the cornerstone of supramolecular assembly in pyrimidine-imine structures. The presence of both hydrogen bond donors (e.g., -OH, -NH2) and acceptors (pyrimidine and imine nitrogen atoms) in molecules like 3-hydroxy-2-methylpyrimidin-4-imine facilitates the formation of extensive and robust hydrogen-bonding networks. nih.govmdpi.com

These networks are characterized by specific motifs, such as:

Dimers and Chains: Molecules can form simple dimeric structures through complementary hydrogen bonds. researchgate.net These dimers can then propagate into one-dimensional chains. For instance, N-H···N and N-H···O interactions are commonly observed. nih.govmdpi.com

Ring Motifs: The interplay of multiple hydrogen bonds can lead to the formation of cyclic arrangements known as ring motifs. nih.gov The R22(8) ring motif, formed by a pair of self-complementary hydrogen bonds, is a particularly stable and common feature in the crystal structures of pyrimidine derivatives. nih.gov

Three-Dimensional Networks: The combination of different hydrogen bonding motifs, along with other non-covalent interactions, can give rise to complex three-dimensional supramolecular architectures. mdpi.com

π-π Stacking Interactions in Self-Assembly

π-π stacking is a crucial non-covalent interaction that governs the self-assembly of aromatic molecules, including pyrimidine-imine derivatives. nih.gov This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. researchgate.net In the context of this compound and related compounds, π-π stacking contributes significantly to the stabilization of the supramolecular structure, often working in concert with hydrogen bonding. mdpi.com

Key aspects of π-π stacking in these systems include:

Face-to-Face vs. Slipped Stacking: The geometry of the stacking can vary. In face-to-face stacking, the aromatic rings are perfectly aligned, while in slipped stacking, they are offset. The specific arrangement is influenced by the steric and electronic properties of the substituents. researchgate.net

Influence on Material Properties: The extent and nature of π-π stacking can have a profound impact on the electronic and photophysical properties of the material. For instance, strong π-π interactions can lead to the formation of self-assembled microfibers with unique photoluminescence properties. mdpi.com

Selective Assembly: π-π stacking can be a driving force for selective self-assembly and self-sorting processes, where specific molecular components preferentially interact to form well-defined architectures. acs.org

The interplay between π-π stacking and hydrogen bonding is often cooperative, meaning that the presence of one type of interaction strengthens the other, leading to highly stable and ordered supramolecular assemblies. mdpi.com

Other Non-Covalent Interactions (e.g., C-H...O, C-H...F)

Examples of such interactions include:

C-H···F Interactions: Similar to C-H···O bonds, these involve a C-H bond and a fluorine atom. The high electronegativity of fluorine makes it a potential hydrogen bond acceptor.

Halogen Bonds: Interactions involving halogen atoms (Cl, Br, I) as electrophilic species can also direct supramolecular assembly. acs.org

Chalcogen Bonds: These interactions involve elements from Group 16 of the periodic table, such as sulfur, acting as electrophilic centers. acs.org

Unorthodox Interactions: Other, less common interactions like F···π and S···C(π) contacts have also been identified in the crystal structures of related heterocyclic compounds, highlighting the diverse range of forces at play. acs.org

The cumulative effect of these weaker interactions is crucial for achieving the specific and complex three-dimensional arrangements observed in the solid state.

Solvatochromism and pH-Sensing Mechanisms Related to Supramolecular Behavior

Solvatochromism, the change in the color of a substance when dissolved in different solvents, and pH-sensing are properties that can be intimately linked to the supramolecular behavior of pyrimidine-imine derivatives. These phenomena arise from changes in the electronic distribution within the molecule, which can be influenced by the surrounding environment and the state of protonation.

While specific studies on the solvatochromism and pH-sensing of this compound are not extensively detailed in the provided search results, the general principles can be inferred from the behavior of related compounds. The UV-visible absorption spectra of pyrimidine derivatives can exhibit shifts depending on the polarity of the solvent. mdpi.com This is because the solvent can stabilize the ground state and the excited state of the molecule to different extents, thereby altering the energy gap between them.

Similarly, the protonation or deprotonation of the hydroxyl and imine groups in this compound would significantly alter its electronic structure and, consequently, its absorption and emission properties. This change in optical properties upon a change in pH forms the basis of its potential as a pH sensor. The supramolecular assembly can also be affected by pH, as changes in protonation state can disrupt or modify the hydrogen bonding network that holds the assembly together.

Fundamental Aspects of Self-Assembly for Material Science Applications

The self-assembly of pyrimidine-imine derivatives into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of novel functional materials. mdpi.com The ability to control the assembly process through the careful design of the molecular building blocks opens up possibilities for creating materials with tailored properties for a wide range of applications. chemscene.com

Key aspects of self-assembly for material science include:

Organic Light-Emitting Materials: The formation of supramolecular microfibers through the self-assembly of pyrimidine derivatives has been shown to result in materials with blue photoluminescence, suggesting potential applications in organic light-emitting diodes (OLEDs). mdpi.com

Nanomedicine: The self-assembly of molecules guided by π-π stacking interactions is a promising strategy for the development of nanocarriers for drug delivery. nih.gov These systems can improve the stability and loading capacity of drugs.

Biomaterials: The inherent biocompatibility of the pyrimidine scaffold, a component of DNA and RNA, makes its derivatives attractive for biomedical applications. nih.govacs.org Self-assembled structures could be designed for applications such as tissue engineering and regenerative medicine. nih.gov

Sensors: The sensitivity of the supramolecular assembly to external stimuli like solvent polarity and pH can be harnessed to develop chemical sensors.

The fundamental understanding of the non-covalent interactions driving the self-assembly of pyrimidine-imine derivatives is crucial for the rational design and synthesis of new materials with advanced functionalities. researchgate.net

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships of Pyrimidine Imine Scaffolds

Molecular Basis of Interaction with Biological Targets

The therapeutic potential of pyrimidine-imine derivatives stems from their capacity to bind with high affinity and specificity to biological macromolecules, thereby modulating their function. The presence of the pyrimidine (B1678525) ring, a key component of nucleic acids, combined with the reactive imine group, allows for a diverse range of non-covalent and, in some cases, covalent interactions.

Pyrimidine-imine scaffolds and their derivatives have been identified as potent inhibitors of several key enzyme families, demonstrating diverse mechanisms of action.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov Selective inhibition of the inducible COX-2 isoform is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. tubitak.gov.tr Dihydropyrimidinone (DHPM) derivatives, which share structural similarities with the pyrimidine core, have been explored as COX-2 inhibitors. researchgate.net Molecular docking studies suggest that these compounds can fit into the active site of COX-2, with the core heterocyclic structure and its substituents forming crucial interactions. For instance, some thiazolylhydrazine-substituted diaryl compounds have shown potent and selective COX-2 inhibition, with a hydroxyl group in the meta position of a phenyl ring being comparable in potency to the drug celecoxib. nih.gov The design of dual inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) often incorporates a pyrimidine or related heterocyclic scaffold. nih.gov

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. wikipedia.org Pyrimidine-based scaffolds are central to many kinase inhibitors because their adenine-like structure can form key hydrogen bonds within the ATP-binding site of the kinase. wikipedia.orgnih.gov Fused pyrimidine systems, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, are particularly effective. wikipedia.org These scaffolds can form hydrogen bonds with amino acid residues in the hinge region of kinases like Aurora kinase (AURK) and Polo-like kinase (PLK), acting as ATP-competitive inhibitors. wikipedia.org For example, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (Akt). csic.es Similarly, pyrazole/pyrimidine-based compounds have been shown to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many kinases. embopress.org

The structural resemblance of the pyrimidine ring to the nucleobases cytosine, thymine, and uracil (B121893) suggests a natural propensity for interaction with nucleic acids. wikipedia.orgrsc.org

Pyrrole-imine (Py-Im) polyamides are a class of small molecules designed for sequence-specific recognition of the minor groove of DNA. nih.gov These synthetic molecules can be programmed to bind a wide repertoire of DNA sequences with an affinity and specificity comparable to natural DNA-binding proteins. nih.gov The interaction is driven in part by hydrophobic interactions within the minor groove and the formation of specific hydrogen bonds between the polyamide and the edges of the base pairs. nih.gov By targeting specific gene promoters, these polyamides can interfere with the binding of transcription factors, thereby disrupting gene transcription. nih.gov

Derivatives of pyrimidine oligonucleotides have also been studied for their ability to bind and modify double-stranded DNA in a sequence-specific manner, particularly at acidic pH. nih.gov Polyamines, which are often associated with DNA in biological systems, are known to interact primarily with the negatively charged phosphate (B84403) backbone and can induce structural transitions in DNA. nih.gov The specific structure of the interacting molecule, not just its charge, is crucial for these effects, implying direct intermolecular interactions with the DNA molecule. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrimidine-Imine Derivatives

SAR studies are fundamental to medicinal chemistry, providing critical insights into how modifications to a molecule's structure affect its biological activity. For pyrimidine-imine scaffolds, these studies guide the optimization of lead compounds into potent and selective therapeutic agents.

The nature, position, and orientation of substituents on the pyrimidine-imine core profoundly influence the compound's interaction with its biological target.

In the context of kinase inhibition, substitutions can dramatically alter both potency and selectivity. For a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine inhibitors of PKB/Akt, moving a chloro substituent from the 4-position to the 3-position on the benzyl (B1604629) ring reduced both affinity and selectivity. However, moving it to the 2-position recovered selectivity. csic.es This highlights the sensitive steric and electronic requirements of the binding pocket.

For 12-Lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the 2-hydroxy group on the benzyl ring was found to be essential for activity. rsc.org The 3-methoxy group could be replaced with a chloro group while maintaining activity, and a 4-bromo or 4-chloro substituent led to a two-fold improvement in potency. rsc.org In contrast, methyl, amino, or nitro groups at the 3-position resulted in a drastic loss of activity. rsc.org

The following table summarizes key SAR findings for various pyrimidine-based scaffolds.

| Scaffold/Target | Base Structure | Favorable Substituents | Unfavorable Substituents | Reference |

| PKB/Akt Inhibitors | 4-Benzyl-piperidinyl-pyrrolo[2,3-d]pyrimidine | 2-Chlorobenzyl, 2-Naphthyl | 3-Chlorobenzyl | csic.es |

| 12-Lipoxygenase Inhibitors | (2-Hydroxy-benzylamino)benzenesulfonamide | 2-OH is essential; 3-Cl; 4-Br; 4-Cl | 3-Me; 3-NH2; 3-NO2; 5-position analogues | rsc.org |

| Antiplasmodial Agents | 2-Phenoxybenzamide | 4-Fluorophenoxy; para-substituted N-Boc-piperazinyl | 2-Phenoxy; ortho-substituted piperazinyl; 3/4-amino groups | researchgate.net |

| COX-2 Inhibitors | Diaryl pyrimidine | Shorter C-5 substituents; meta-OH on phenyl ring | C-5 substituted analogues | nih.govnih.gov |

The ability of a molecule to adopt a specific three-dimensional conformation is critical for its recognition by a biological target. The pyrimidine ring, often considered planar, possesses significant conformational flexibility. mdpi.com It can deform from a planar equilibrium state to non-planar conformations, such as a sofa configuration, with a relatively low energy penalty. mdpi.com This flexibility is crucial for molecular recognition, allowing the base to adapt its geometry to maximize interactions, for example, during the intercalation of a drug into DNA. mdpi.com

Chemoenzymatic Transformations and Biocatalysis for Synthetic Applications

The synthesis of complex molecules like pyrimidine-imine derivatives can be streamlined and made more environmentally friendly through the use of biocatalysis. Enzymes offer high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, making them attractive tools for modern organic synthesis. operachem.com

A key transformation in the synthesis of pyrimidine-amine compounds is the reduction of an imine. While chemical reducing agents like sodium borohydride (B1222165) are effective, biocatalytic methods are increasingly employed. rsc.org Enzymes such as imine reductases (IREDs), reductive aminases, and transaminases are used for the asymmetric synthesis of chiral amines from imines or ketones. operachem.com For instance, monoamine oxidases can be used in a chemoenzymatic approach for the enantioselective oxidation of amines to imines, which are then reduced non-selectively. wikipedia.org

The synthesis of the pyrimidine-imine scaffold itself can be achieved through various chemical methods. A common approach is the condensation reaction between a pyrimidine derivative containing a primary amino group and an appropriate aldehyde or ketone. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for producing imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives in good yields. researchgate.netrsc.org Subsequent reduction of the imine group yields the corresponding amine derivatives. researchgate.netrsc.org The synthesis of more complex hexahydropyrimidin-2-imines has also been developed, involving the reaction of N-cyano-N′-(1-tosylalk-1-yl)guanidines with ketone enolates. nih.gov

Future Directions and Research Perspectives in 3 Hydroxy 2 Methylpyrimidin 4 Imine Chemistry

Development of Novel and Efficient Synthetic Routes

The initial and fundamental step for the investigation of any new compound is the development of a reliable and efficient synthetic pathway. For a hypothetical compound like 3-Hydroxy-2-methylpyrimidin-4-imine, chemists would likely explore various synthetic strategies common for pyrimidine (B1678525) derivatives. This could involve the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amidine, a well-established method for pyrimidine ring formation. The introduction of the hydroxyl and imine functionalities would present specific challenges that might require the development of novel protecting group strategies or direct functionalization methods.

Advanced Computational Approaches for Predictive Modeling and Design

In modern drug discovery and materials science, computational modeling is an indispensable tool. If this compound were to be studied, quantum chemical calculations, such as Density Functional Theory (DFT), would likely be employed to predict its geometric and electronic properties. chemspider.com These theoretical studies could provide insights into its stability, reactivity, and potential interactions with biological targets or other molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could also be developed for a series of related pyrimidine-4-imine derivatives to guide the design of more potent or selective compounds. nih.gov

Exploration of New Supramolecular Architectures and Functional Materials

The pyrimidine scaffold is a known component in the design of supramolecular assemblies and functional materials due to its hydrogen bonding capabilities and potential for π-π stacking interactions. chemsrc.comresearchgate.net Future research on this compound could involve investigating its ability to form well-defined supramolecular structures, such as gels, liquid crystals, or porous organic frameworks. googleapis.com The presence of both a hydroxyl group and an imine moiety could lead to unique intermolecular hydrogen bonding patterns, making it a potentially interesting building block for crystal engineering and the development of new materials with specific electronic or optical properties. google.com

Deeper Elucidation of Mechanistic Aspects of Biological Relevance and Target Engagement

Given that pyrimidine derivatives are prevalent in biologically active compounds, including many drugs, a key research avenue for this compound would be the exploration of its biological properties. google.comnih.gov Initial in vitro screening against various cell lines or enzymes would be necessary to identify any potential therapeutic activity. sigmaaldrich.com Should any biological activity be observed, subsequent mechanistic studies would aim to identify the specific molecular targets and pathways through which the compound exerts its effects. Techniques such as molecular docking could be used to predict and rationalize the binding of the compound to the active site of a target protein.

Q & A

Q. What are the most reliable synthetic routes for 3-Hydroxy-2-methylpyrimidin-4-imine, and how can reaction conditions be optimized?